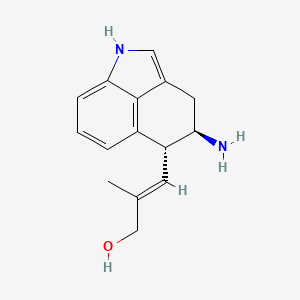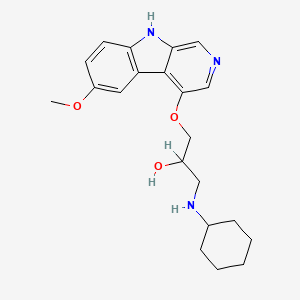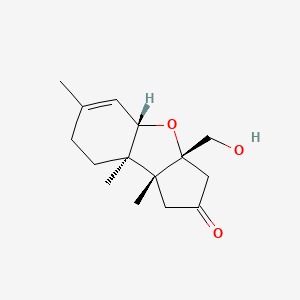![molecular formula C12H13ClN2O2 B12772799 1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride CAS No. 220379-48-6](/img/structure/B12772799.png)
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride is a compound that features a pyrrolidin-2-one ring and a pyridin-3-ylprop-2-enoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines through a cascade process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific oxidants and additives to control the selectivity of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enantioselective proteins, which can influence various biological pathways . The stereochemistry of the molecule plays a crucial role in its binding affinity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A common structural motif in many bioactive molecules.
Pyrrolizines: Compounds with similar biological activities and structural features.
Pyrrolidine-2,5-diones: Another class of compounds with comparable reactivity and applications.
Uniqueness
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one is unique due to its specific combination of a pyrrolidin-2-one ring and a pyridin-3-ylprop-2-enoyl group.
Propriétés
Numéro CAS |
220379-48-6 |
|---|---|
Formule moléculaire |
C12H13ClN2O2 |
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-11-4-2-8-14(11)12(16)6-5-10-3-1-7-13-9-10;/h1,3,5-7,9H,2,4,8H2;1H/b6-5+; |
Clé InChI |
JYPXPKYXTLVVIW-IPZCTEOASA-N |
SMILES isomérique |
C1CC(=O)N(C1)C(=O)/C=C/C2=CN=CC=C2.Cl |
SMILES canonique |
C1CC(=O)N(C1)C(=O)C=CC2=CN=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)


![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)





![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)



